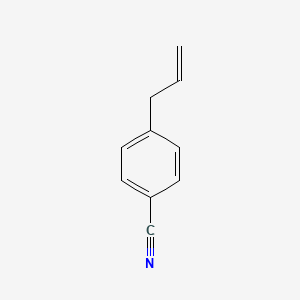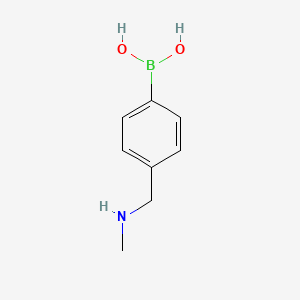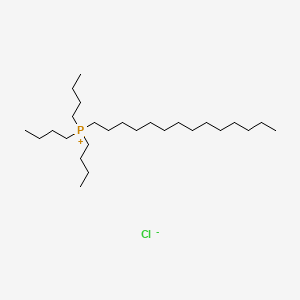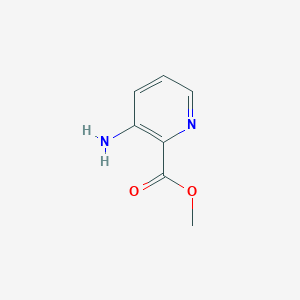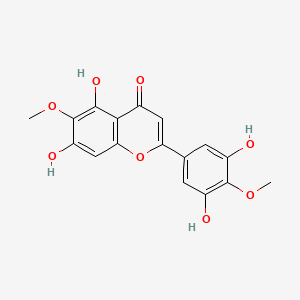
3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
説明
3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a natural product found in Gardenia carinata with data available.
科学的研究の応用
Bioactive Compound Identification
The scientific research applications of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone primarily revolve around its role as a bioactive compound in various plants. For instance, it has been identified as one of the flavonoids isolated from the leaves of Ficus lyrata, alongside other compounds like 5,6-dihydroxy-2-methylchromone and 7,4'-dimethoxyapigenin. These flavonoids were isolated and their structures were established through chemical and spectral evidence, highlighting the compound's significance in natural product chemistry and its potential applications in pharmacognosy and drug discovery (Basudan et al., 2005).
Antibacterial Activity
In the realm of antimicrobial research, this compound has been associated with antibacterial activity. Specifically, compounds closely related to this compound, isolated from Acanthospermum hispidum DC, have demonstrated antibacterial effects against a range of bacterial strains like Salmonella typii and Staphylococcus aureus. This is indicative of the potential of such flavones in the development of new antibacterial agents, with implications for addressing antibiotic resistance and the treatment of infectious diseases (Edewor & Olajire, 2011).
Enzyme Inhibition and Antiviral Activity
Furthermore, flavones structurally similar to this compound have been found to exhibit inhibitory activity against DNA topoisomerase IIα and have shown anti-HIV-1 activity. This suggests potential therapeutic applications in cancer treatment and antiviral therapies, reflecting the compound's relevance in medicinal chemistry and pharmacology (Kongkum et al., 2012).
将来の方向性
While specific future directions for 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone are not mentioned, flavones in general are being extensively studied for their potential therapeutic applications . Their antioxidant, anti-inflammatory, and anticancer properties make them promising candidates for drug development .
作用機序
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are generally known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct binding to receptors .
Biochemical Pathways
Flavonoids, in general, are involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine and feces .
Result of Action
Flavonoids are generally known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
生化学分析
Biochemical Properties
3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA topoisomerase IIα activity, which may contribute to its cytotoxic effects against certain cell lines . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone influences various cellular processes. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone involves its interaction with specific biomolecules. It binds to DNA and proteins, inhibiting their function and leading to cellular changes . The compound’s ability to inhibit DNA topoisomerase IIα suggests a mechanism of action that disrupts DNA replication and transcription, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone have been studied over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it may cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone is transported and distributed through specific transporters and binding proteins . It accumulates in certain cellular compartments, where it exerts its biological effects. The compound’s localization is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and proteins to modulate gene expression and cellular processes .
特性
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONYCCDEVQZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438379 | |
| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125537-92-0 | |
| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


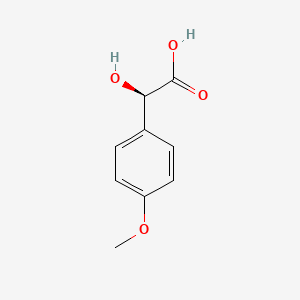

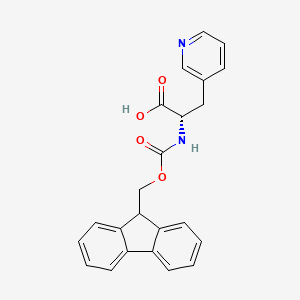

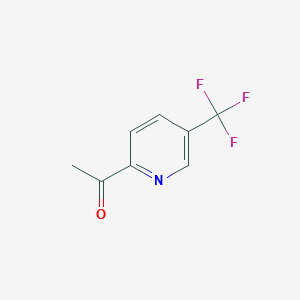
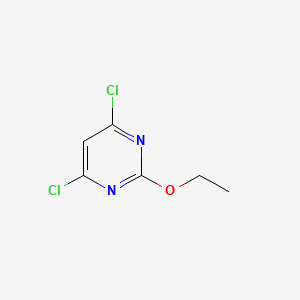
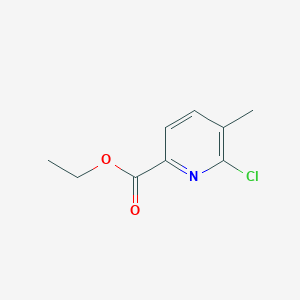
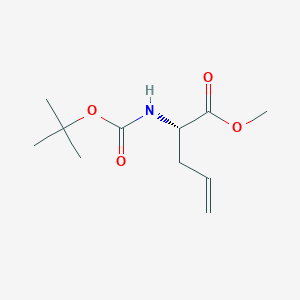

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
